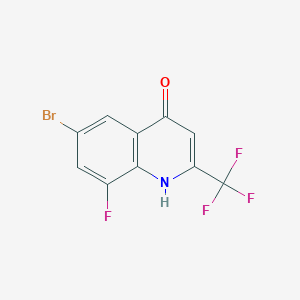

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Descripción

Propiedades

IUPAC Name |

6-bromo-8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZNOSYSHOJMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as bromine or N-bromosuccinimide.

Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

Cyclization: Formation of the dihydroquinolin-4-one core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 6 and fluorine at position 8 serve as reactive sites for nucleophilic substitutions.

Example Reaction

Reaction with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) under basic conditions yields 3-(2-(6-bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione (18 ) :

| Reagents/Conditions | Outcome |

|---|---|

| K₂CO₃, Et₃N, DMF, 80°C, 48 h | Substitution at position 1 with 79% yield |

Characterization Data for Product 18

Suzuki–Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed coupling with boronic acids.

General Protocol

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

Example Transformation

Bromine at position 6 is replaced by aryl/heteroaryl groups via Suzuki coupling, producing derivatives with modified electronic properties.

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| 6-Bromo-quinolin-4-one | 4-Methoxyphenyl | 82 |

| 6-Bromo-quinolin-4-one | Pyridin-3-yl | 75 |

Hydrolysis to Boronic Acids

The brominated derivative can be converted to a boronic acid via iridium-catalyzed borylation followed by hydrolysis :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Borylation | [Ir(OMe)COD]₂, B₂pin₂, THF, 80°C | C7-borylated quinoline |

| Hydrolysis | LiOH, H₂O/THF | Boronic acid derivative |

Analytical Data for Boronic Acid

Trifluoroborate Salt Formation

Treatment with KHF₂ yields the trifluoroborate salt, enhancing stability for storage .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates electrophilic substitutions at specific positions:

Halogenation

-

Reagent : Py·Br₃ (pyridinium tribromide)

Nitration

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C; reactions typically conducted below 150°C.

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts in protic solvents under acidic/basic conditions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing complex heterocycles or modifying biological activity through targeted substitutions .

Aplicaciones Científicas De Investigación

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects at Position 2 :

- Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~2.5 estimated) and resistance to oxidative metabolism compared to methyl (-CH₃) (logP ~1.8) .

- Ethyl (-C₂H₅) : Increases steric bulk, which may hinder binding to hydrophobic pockets in biological targets .

Halogen Positional Isomerism (Br/F at 6/8 vs. 8/6) :

- The compound’s bromine at position 6 and fluorine at 8 (vs. the reverse in CAS 1019016-29-5) may optimize halogen bonding in enzyme active sites, as bromine’s larger atomic radius provides stronger van der Waals interactions .

Chlorine vs.

Pharmacological Potential: Analogs with acyl or amino groups at position 3 (e.g., 3-acyl-2-amino-1,4-dihydroquinolin-4-ones) show broad bioactivity, suggesting that the trifluoromethyl variant could be optimized for anti-inflammatory or antimicrobial applications .

Actividad Biológica

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

- Molecular Formula : C10H7BrFNO

- Molecular Weight : 256.07 g/mol

- CAS Number : 192051-94-8

- Purity : ≥95% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Inhibition of Enzymatic Activity

Research indicates that 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one may inhibit certain kinases and enzymes implicated in cancer and inflammatory diseases. For instance, it has been shown to affect the activity of protein kinases, which play crucial roles in cell signaling pathways related to tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth could be linked to its structural features, which allow it to penetrate bacterial membranes effectively.

Biological Activity Data

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various quinolinone derivatives, 6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating promising antibacterial activity.

Q & A

Q. What are common synthetic routes for preparing 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one?

The compound is typically synthesized via cyclocondensation reactions. A method involves reacting substituted anilines with trifluoromethyl-containing diketones or esters under controlled conditions. For example, in analogous quinolinone syntheses, ethyl trifluoroacetoacetate reacts with halogenated phenylenediamines at elevated temperatures (e.g., 353 K for 48 hours), followed by crystallization from ethanol or methanol . Key steps include regioselective halogenation and careful control of reaction stoichiometry to avoid side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation (e.g., from ethanol) are analyzed using programs like SHELXL for refinement . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., distinguishing aromatic protons at δ 6.1–7.7 ppm) .

- Mass spectrometry (TOF MS ES+) : To confirm molecular weight (e.g., observed m/z 722.1403 vs. calculated 722.1426 in related compounds) .

Q. What safety protocols are essential when handling brominated and fluorinated quinolinones?

- Use personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store the compound in light-sensitive containers at 2–8°C, as brominated derivatives are often photolabile .

- Dispose of waste via certified hazardous material handlers to mitigate environmental risks .

Advanced Research Questions

Q. How do reaction parameters influence the regioselectivity of halogenation in quinolinone derivatives?

Regioselectivity is governed by electronic and steric effects. For example:

- Fluorine’s directing effects : The 8-fluoro group may deactivate certain positions, favoring bromination at C6 via electrophilic aromatic substitution.

- Temperature control : Lower temperatures (e.g., 298 K vs. 353 K) can shift reaction pathways, as seen in unexpected hydroxylation at C4 in related syntheses .

- Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency but risk over-halogenation.

Q. How can contradictory spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or refinement errors. Strategies include:

- Conformational analysis : Use Cremer-Pople parameters (Q, Θ, Φ) to quantify ring puckering and compare with NMR coupling constants .

- DFT calculations : Optimize molecular geometries computationally and overlay with crystallographic data to validate bond lengths/angles.

- Multi-method validation : Cross-check XRD data with high-resolution MS and 2D NMR (e.g., COSY, HSQC) .

Q. What methodological approaches are used to evaluate the bioactivity of this compound?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

Q. How can crystal packing and intermolecular interactions inform formulation design?

Analyze hydrogen bonding (e.g., O–H⋯N, C–H⋯F) and π-π stacking via crystallography. For example:

- Solubility optimization : Disrupting strong N–H⋯O networks via co-crystallization with hydrophilic coformers.

- Stability enhancement : Leveraging fluorine’s hydrophobic interactions to improve shelf-life .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.

- Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology.

- Purification protocols : Use preparative HPLC with trifluoroacetic acid (TFA) mobile phases to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.